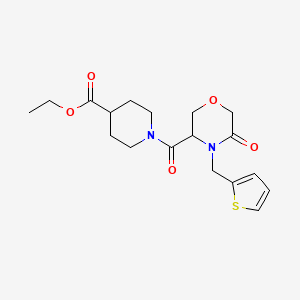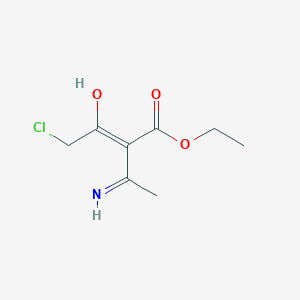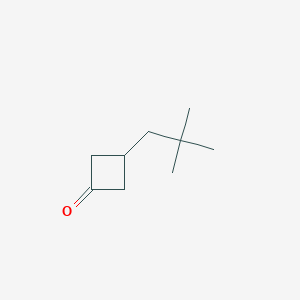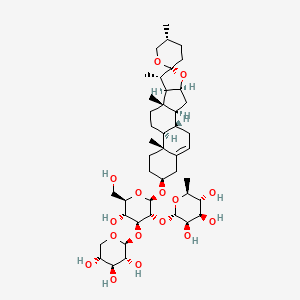![molecular formula C20H21N5O3 B2366844 2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)pipéridin-4-yl]méthyl}-6-phényl-2,3-dihydropyridazin-3-one CAS No. 2097904-05-5](/img/structure/B2366844.png)
2-{[1-(2-oxo-2,3-dihydro-1H-imidazole-4-carbonyl)pipéridin-4-yl]méthyl}-6-phényl-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Pyridazine is a six-membered ring with two nitrogen atoms. It is less basic than pyridine and less aromatic as well .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
- Les dérivés d'imidazole, y compris le composé en question, ont démontré des propriétés antibactériennes et antifongiques . Les chercheurs ont étudié leur efficacité contre divers agents pathogènes, ce qui en fait des candidats prometteurs pour de nouveaux agents antimicrobiens.
- Certains composés contenant de l'imidazole présentent une activité antitumorale. Une exploration plus approfondie des effets de ce composé sur les cellules cancéreuses pourrait révéler son potentiel en tant que médicament anticancéreux .
- Les dérivés d'imidazole ont été étudiés pour leurs effets anti-inflammatoires. L'investigation de l'impact du composé sur les voies inflammatoires peut fournir des informations précieuses pour le développement de médicaments .
- Les molécules à base d'imidazole possèdent souvent des propriétés antioxydantes. Les chercheurs pourraient explorer la capacité du composé à piéger les radicaux libres et à protéger contre le stress oxydatif .
- Certains dérivés d'imidazole présentent des effets antidiabétiques. L'investigation de l'impact du composé sur le métabolisme du glucose et la sensibilité à l'insuline pourrait être pertinente pour la recherche sur le diabète .
- Les composés contenant de l'imidazole ont été évalués pour leur activité antivirale. Les chercheurs pourraient évaluer l'efficacité du composé contre des virus spécifiques, contribuant potentiellement au développement de médicaments antiviraux .
Activité Antimicrobienne
Potentiel Anticancéreux
Propriétés Anti-Inflammatoires
Activité Antioxydante
Applications Antidiabétiques
Potentiel Antiviral
En résumé, les propriétés polyvalentes de ce composé en font un sujet fascinant pour la recherche scientifique. Les chercheurs peuvent explorer ses applications antimicrobiennes, anticancéreuses, anti-inflammatoires, antioxydantes, antidiabétiques et antivirales. En comprenant ses mécanismes d'action, nous pouvons débloquer son plein potentiel thérapeutique. 🌟
Mécanisme D'action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids in the target proteins . This interaction can lead to changes in the conformation or activity of the target, resulting in the observed biological effects.
Biochemical Pathways
These could include pathways related to inflammation, tumor growth, bacterial or viral replication, and more .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body. The metabolism and excretion of this compound would depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could include inhibition of enzyme activity, disruption of cell signaling pathways, induction of cell death, and more .
Orientations Futures
Propriétés
IUPAC Name |
2-[[1-(2-oxo-1,3-dihydroimidazole-4-carbonyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-18-7-6-16(15-4-2-1-3-5-15)23-25(18)13-14-8-10-24(11-9-14)19(27)17-12-21-20(28)22-17/h1-7,12,14H,8-11,13H2,(H2,21,22,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYHEDJNKPTBEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4=CNC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-ethoxyphenyl)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide](/img/structure/B2366769.png)



![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2366775.png)
![2-Chloro-1-[4-(methylsulfonylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B2366777.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide](/img/structure/B2366778.png)
![N-[4-(piperazin-1-yl)phenyl]methanesulfonamide hydrochloride](/img/structure/B2366779.png)
![N-(3-{[2-(cyclohex-1-en-1-yl)ethyl]amino}quinoxalin-2-yl)-2,4-dimethylbenzene-1-sulfonamide](/img/structure/B2366781.png)

